Bismutsulfid (Bi2S3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

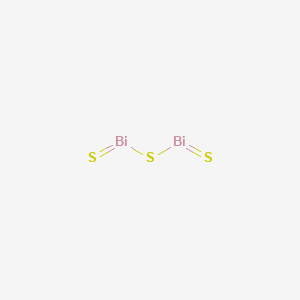

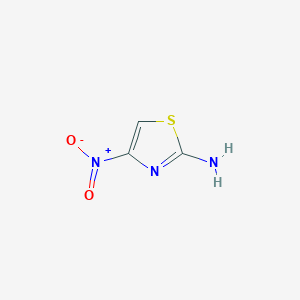

Bismuth sulfide (Bi2S3) is a chemical compound composed of bismuth and sulfur. It naturally occurs as the mineral bismuthinite, which has a lead-gray streaked color with a metallic luster . Bismuth sulfide is known for its unique properties, including its semiconductor behavior, making it a valuable material in various scientific and industrial applications .

Synthetic Routes and Reaction Conditions:

- Bismuth sulfide can be synthesized by reacting a bismuth (III) salt with hydrogen sulfide. The reaction is as follows:

Reaction with Hydrogen Sulfide: 2Bi3++3H2S→Bi2S3+6H+

Another method involves the reaction of elemental bismuth with elemental sulfur in an evacuated silica tube at 500°C for 96 hours:Reaction of Elemental Bismuth and Sulfur: 2Bi+3S→Bi2S3

Wissenschaftliche Forschungsanwendungen

Optoelektronik

Bismutsulfid ist ein Halbleiter mit einer rationalen Bandlücke im nahen Infrarot- und sichtbaren Bereich. Seine Nanostrukturen, auch bekannt als Nano-Bi2S3, haben aufgrund ihrer vielversprechenden Leistungen in optoelektronischen Materialien und Bauelementen große Aufmerksamkeit erregt . Sie haben potenzielle Anwendungen in Photodetektoren, Solarzellen und Photokatalysatoren .

Breitband-Photodetektoren

Bi2S3-Nanobänder weisen eine extrem hohe Absorptionsfähigkeit im ultravioletten (UV) bis nahen Infrarot (NIR)-Bereich auf. Photodetektoren auf Basis eines einzelnen Bi2S3-Nanobands zeigten eine hervorragende Breitband-Photoantwort im UV- bis NIR-Bereich (von 300 bis 1000 nm), einschließlich einer hohen Photoempfindlichkeit von bis zu 201 A W-1, einer ultraschnellen Ansprechgeschwindigkeit von ~50 μs, einer hohen externen Quantenausbeute von 31 140 % und einer hohen Detektivität von 2,7 × 1010 Jones .

Photothermische Therapie

Aufgrund seiner überlegenen photothermischen Umwandlungseffizienz wurden Bi2S3-basierte Nanomaterialien in der Photothermotherapie weit verbreitet eingesetzt .

Photodynamische Therapie

Bi2S3-basierte Nanomaterialien werden auch in der Photodynamischen Therapie eingesetzt .

Radio-Sensitisierungstherapie

Bi2S3-basierte Nanomaterialien haben Anwendungen in der Radio-Sensitisierungstherapie .

Immuntherapie

Bi2S3-basierte Nanomaterialien werden in der Immuntherapie eingesetzt .

Chemotherapie

Bi2S3-basierte Nanomaterialien werden in der Chemotherapie eingesetzt .

Biomedizinische Anwendungen

Die biomedizinische Forschung an BiNPs wächst rasant und verschiedene Nanoformen von Bi mit unterschiedlichen Zusammensetzungen wurden für biologische Anwendungen eingesetzt, darunter Wirkstoffabgabe, antimikrobielle Aktivität, Bioimaging, Krebstherapie, Biosensorik und Gewebezüchtung .

Wirkmechanismus

Target of Action

Bismuth sulfide (Bi2S3) is a chemical compound of bismuth and sulfur . It primarily targets the gastrointestinal tract when used as a drug . In the field of optoelectronics, it targets light-sensitive applications due to its unique physicochemical properties .

Mode of Action

Bi2S3 interacts with its targets through various mechanisms. In the body, it reacts with naturally occurring sulfides to produce Bismuth (III) sulfide . In optoelectronics, Bi2S3 exhibits a direct band gap semiconductor property, making it useful in light-absorbing applications .

Biochemical Pathways

It’s known that bi2s3 can react with water to supply o2 for the electron on the ti3c2 nss to generate ·o2− and ·oh through electron transfer .

Pharmacokinetics

It’s known that the surface of bi2s3 nanoparticles can be easily modified with biocompatible polymers and proteins, resulting in enhanced colloidal stability, extended blood circulation, and reduced toxicity .

Result of Action

The action of Bi2S3 results in various effects depending on its application. In the body, it can cause temporary black tongue when the sulfides are in the mouth and black feces when the sulfides are in the colon . In optoelectronics, Bi2S3 shows excellent light-to-heat conversion efficiency and a long circulation half-life .

Action Environment

The action of Bi2S3 can be influenced by environmental factors such as temperature and hydrostatic pressure . For instance, the optoelectronic properties of Bi2S3 can be determined under different temperature and hydrostatic pressure conditions .

Biochemische Analyse

Biochemical Properties

Bismuth Sulfide (Bi2S3) plays a crucial role in biochemical reactions, particularly in the field of photocatalysis . It is widely employed due to its non-toxicity and chemical stability . The interaction of Bismuth Sulfide (Bi2S3) with enzymes, proteins, and other biomolecules is primarily through its photocatalytic activity .

Cellular Effects

The effects of Bismuth Sulfide (Bi2S3) on cells and cellular processes are largely unexplored. Its photocatalytic activity suggests potential influences on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its photocatalytic activity suggests that it may exert its effects through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

Its use in photocatalysis suggests potential long-term effects on cellular function .

Eigenschaften

IUPAC Name |

sulfanylidene(sulfanylidenebismuthanylsulfanyl)bismuthane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABYETDLLXARHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Bi]S[Bi]=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12048-34-9 (Parent), 7783-06-4 (Parent) |

Source

|

| Record name | Bismuth sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

514.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345-07-9 |

Source

|

| Record name | Bismuth sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth sulfide (Bi2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)

![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)